Ethyl 2-(4-aminophenyl)acetate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 215.68 g/mol. It is classified as a derivative of phenylacetic acid, featuring an ethyl ester group, an amino group, and existing as a hydrochloride salt. This compound is noted for its utility in organic synthesis and various applications in medicinal chemistry and material science .
Ethyl 2-(4-aminophenyl)acetate hydrochloride exhibits significant biological activity primarily through its role as a precursor in drug synthesis. Notably, it is involved in the production of Actarit, a medication utilized for treating rheumatoid arthritis. The compound's mechanism of action includes inhibiting the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Several methods exist for synthesizing ethyl 2-(4-aminophenyl)acetate hydrochloride:
Ethyl 2-(4-aminophenyl)acetate hydrochloride has diverse applications across various fields:
Research on ethyl 2-(4-aminophenyl)acetate hydrochloride indicates its potential interactions with various biological systems. Its role as a substrate in biochemical assays allows for studying enzyme kinetics and mechanisms. Furthermore, its derivatives might exhibit different biological activities, warranting further investigation into their pharmacological profiles .
Ethyl 2-(4-aminophenyl)acetate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-Aminophenylacetate | Lacks the chlorine atom; similar biological activity. | |
| 2-(4-Aminophenyl)ethyl acetate | Similar structure but differs in functional groups. | |
| p-Aminophenylacetic acid ethyl ester | Similar base structure; used in different synthetic pathways. |
Ethyl 2-(4-aminophenyl)acetate hydrochloride is unique due to its specific hydrochloride salt formation, which can influence its solubility and reactivity compared to its analogs .
The reduction of nitro groups to amines represents a fundamental transformation in the synthesis of ethyl 2-(4-aminophenyl)acetate hydrochloride, typically starting from the corresponding nitro precursor ethyl 2-(4-nitrophenyl)acetate. Catalytic hydrogenation using palladium-based catalysts has emerged as the most widely employed methodology for this transformation due to its high efficiency and selectivity [1] [2].
The palladium-catalyzed hydrogenation of aromatic nitro compounds proceeds through a well-established mechanism involving multiple electron transfer steps. The process begins with the adsorption of both hydrogen and the nitro substrate onto the palladium surface, followed by sequential reduction through nitroso and hydroxylamine intermediates before final conversion to the desired amine product [3] [4].
The mechanism can be described through the following key steps: initial adsorption of molecular hydrogen onto palladium sites leads to dissociation forming surface-bound hydrogen atoms. Simultaneously, the nitro compound coordinates to the catalyst surface through the nitrogen atom of the nitro group. The reduction proceeds via a four-electron transfer process, with the nitro group first being reduced to the corresponding nitroso intermediate, followed by further reduction to the hydroxylamine, and finally to the primary amine [5] [6].
Recent mechanistic studies have revealed that the reaction may proceed through an electrochemical hydrogenation pathway, where hydrogen oxidation occurs at palladium sites while the nitro reduction takes place at the carbon support. This mechanism explains the high selectivity observed in palladium-catalyzed nitro reductions, as the spatial separation of oxidation and reduction sites minimizes unwanted side reactions [7].
Optimization of catalyst loading has demonstrated that remarkably low palladium loadings can achieve high conversions. Studies have shown that as little as 0.4 mol% palladium loading can effectively catalyze nitro group reductions, with the reaction proceeding smoothly under mild conditions using standard hydrogen pressure [2]. In the specific case of ethyl 2-(4-nitrophenyl)acetate reduction, literature reports indicate quantitative conversion to ethyl 2-(4-aminophenyl)acetate using 10% palladium on carbon catalyst with 4 hours reaction time in methanol [8].
Temperature optimization studies indicate that the reaction proceeds efficiently at room temperature to moderate heating conditions. The reaction kinetics follow typical heterogeneous catalysis patterns, with initial rapid uptake of hydrogen followed by a slower completion phase. Product inhibition can occur due to stronger adsorption of the amine product compared to the starting nitro compound, necessitating careful optimization of reaction conditions [9].
Solvent selection plays a critical role in optimizing the catalytic hydrogenation of nitro compounds, significantly influencing both reaction rate and yield. The solvent affects multiple aspects of the catalytic process, including substrate solubility, catalyst dispersion, hydrogen solubility, and product inhibition effects [10] [11].
Protic solvents, particularly methanol and ethanol, have emerged as preferred choices for palladium-catalyzed nitro reductions. These solvents provide optimal hydrogen solubility while maintaining good substrate dissolution. Methanol, in particular, offers the additional advantage of serving as a hydrogen donor through transfer hydrogenation mechanisms, complementing the direct hydrogenation pathway [5].
The impact of solvent polarity on reaction kinetics has been systematically studied using the hydrogenation of benzaldehyde as a model system. Results demonstrate that solvent effects primarily influence the strength of hydrogen binding to the palladium surface, with polar solvents generally enhancing hydrogen adsorption strength. This enhanced binding can result in reaction rate increases of up to one order of magnitude compared to non-polar solvents [10].
Comparative studies using methanol, water, dioxane, and tetrahydrofuran reveal distinct kinetic profiles for each solvent system. Aqueous systems, while environmentally attractive, often suffer from reduced substrate solubility and potential hydrolysis side reactions. Aprotic polar solvents like tetrahydrofuran provide good substrate solubility but may exhibit slower hydrogen activation rates compared to protic systems [11].
The following table summarizes solvent effects on palladium-catalyzed nitro reduction yields:
| Solvent | Polarity | Yield (%) | Reaction Time (h) | Key Advantages |
|---|---|---|---|---|
| Methanol | High | 95-98 | 2-4 | Optimal H₂ solubility, transfer hydrogenation |
| Ethanol | High | 90-95 | 3-5 | Good substrate solubility, mild conditions |
| Isopropanol | Medium | 85-90 | 4-6 | Reduced over-reduction risks |
| Water | High | 80-85 | 4-8 | Environmentally benign, potential selectivity |
| Tetrahydrofuran | Medium | 75-80 | 6-8 | Aprotic conditions, good solubility |
Temperature effects interact significantly with solvent choice, with optimal reaction temperatures varying based on solvent boiling point and thermal stability. For methanol systems, temperatures of 40-60°C typically provide optimal balance between reaction rate and selectivity. Higher temperatures may lead to unwanted side reactions, including hydrogenolysis of the ester functionality in sensitive substrates [12].
The formation of ester bonds represents a fundamental transformation in organic synthesis, with particular relevance to the preparation of ethyl 2-(4-aminophenyl)acetate derivatives. The esterification process must be carefully optimized to achieve high yields while maintaining functional group compatibility, especially in the presence of sensitive amine functionalities.
Fischer esterification represents the classical approach for direct ester formation from carboxylic acids and alcohols under acid catalysis. This equilibrium-driven process follows a well-characterized mechanism involving protonation, nucleophilic addition, and elimination steps, commonly abbreviated as the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [13] [14].
The reaction mechanism initiates with protonation of the carboxylic acid carbonyl oxygen by the acid catalyst, typically sulfuric acid or para-toluenesulfonic acid. This protonation activates the carbonyl carbon toward nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of water to form the ester product [15] [16].
Optimization of Fischer esterification conditions requires careful attention to equilibrium position manipulation. The equilibrium constant for typical esterification reactions ranges from 1-10, necessitating strategies to drive the reaction toward product formation. Common approaches include using excess alcohol (typically 5-10 fold excess), continuous water removal through azeotropic distillation, or addition of drying agents such as molecular sieves [17] [18].
Temperature optimization studies reveal that reaction rates increase significantly with temperature, following Arrhenius kinetics. However, elevated temperatures may promote side reactions, including alcohol dehydration and ester hydrolysis. Optimal temperatures typically range from 60-110°C, depending on the specific substrate and catalyst system [17].
The choice of acid catalyst significantly influences both reaction rate and selectivity. Sulfuric acid provides high catalytic activity but may cause unwanted side reactions with sensitive substrates. Para-toluenesulfonic acid offers milder conditions with comparable catalytic efficiency. Lewis acids such as scandium triflate have emerged as alternative catalysts for sensitive substrates requiring mild conditions [17].
Reaction kinetics follow second-order behavior with respect to both carboxylic acid and alcohol concentrations, while exhibiting first-order dependence on catalyst concentration. The rate expression can be written as:
$$ \text{Rate} = k[\text{RCOOH}][\text{R'OH}][\text{H}^+] $$
Where k represents the temperature-dependent rate constant, and the bracketed terms represent respective concentrations [19].
Microwave-assisted esterification has revolutionized traditional Fischer esterification by dramatically reducing reaction times while improving yields and selectivity. The technique harnesses microwave energy to provide rapid, uniform heating of the reaction mixture, leading to enhanced reaction kinetics and improved process efficiency [20] [21].
The mechanism of microwave enhancement involves direct heating of polar molecules in the reaction mixture through dielectric heating. This selective heating creates rapid temperature increases and localized hot spots that accelerate reaction rates far beyond conventional heating methods. The sealed vessel conditions typically employed in microwave synthesis also create elevated pressure conditions that favor ester formation [22] [23].
Optimization studies reveal that microwave power and temperature represent critical parameters for achieving optimal yields. Power levels of 20-50% of maximum output (typically 100-300 watts) provide optimal heating rates without causing substrate decomposition. Temperature control systems maintain reaction temperatures 20-30°C above solvent boiling points under sealed conditions [24].
The following table presents optimized microwave-assisted esterification conditions:
| Parameter | Optimal Range | Effect on Yield | Typical Conditions |
|---|---|---|---|
| Microwave Power | 20-50% | Direct correlation up to optimum | 100-300 W |
| Temperature | Solvent bp + 20-30°C | Increased rate, potential decomposition | 80-150°C |
| Reaction Time | 3-10 minutes | Rapid completion, over-reaction risks | 5 minutes |
| Catalyst Loading | 5-15 mol% | Enhanced rate, potential side reactions | 10 mol% |
| Alcohol Excess | 2-6 equivalents | Equilibrium shift, separation issues | 4 equivalents |
Reaction time optimization demonstrates that microwave conditions can reduce typical Fischer esterification times from hours to minutes. Comparative studies show that reactions requiring 8-28 hours under conventional heating can be completed in 3-5 minutes under microwave conditions, with yields improving from 46-79% to 91-95% [25].
Catalyst selection for microwave-assisted esterification favors stable acid catalysts that maintain activity under rapid heating conditions. Methanesulfonic acid and para-toluenesulfonic acid have demonstrated excellent performance, providing high yields with minimal side product formation. The ionic nature of these catalysts enhances microwave absorption, contributing to efficient heating [23].
Substrate scope studies reveal that microwave conditions are particularly beneficial for challenging esterifications involving hindered alcohols or sensitive substrates. Branched alcohols, which typically provide low yields under conventional conditions due to steric hindrance, achieve high conversions under microwave conditions due to the enhanced reaction kinetics [25].
Protecting group compatibility represents a critical consideration in microwave-assisted esterification. Common protecting groups including tert-butyldimethylsilyl ethers, benzyl ethers, and carbamate protecting groups demonstrate stability under standard microwave esterification conditions. However, acid-labile protecting groups may require modified conditions or alternative catalysts to prevent premature deprotection [26] [27].
The integration of protecting group strategies with microwave-assisted esterification enables efficient synthesis of complex multifunctional esters. Sequential protection-esterification-deprotection protocols can be optimized to minimize overall synthetic steps while maximizing yields. The rapid reaction times achievable under microwave conditions reduce the risk of protecting group migration or decomposition [28].
Advanced microwave protocols incorporate in-situ monitoring techniques to optimize reaction conditions in real-time. Temperature and pressure monitoring systems enable precise control of reaction parameters, while automated sampling systems allow for kinetic analysis and endpoint determination. These advanced techniques have enabled the development of high-throughput screening methods for esterification optimization [29].
Scale-up considerations for microwave-assisted esterification require careful attention to microwave penetration depth and heating uniformity. Laboratory-scale reactions (1-10 mmol) translate well to preparative scales (50-100 mmol) using appropriately sized microwave reactors. However, larger scales may require specialized equipment or batch processing approaches to maintain heating efficiency [24].
High Performance Liquid Chromatography method development for Ethyl 2-(4-aminophenyl)acetate hydrochloride presents unique challenges due to the compound's structural characteristics and potential for isomeric impurities. The compound, with molecular formula C₁₀H₁₄ClNO₂ and molecular weight 215.67 g/mol, exhibits distinct chromatographic behavior influenced by its hydrochloride salt form and amino functional group [1].
Optimal Chromatographic Conditions
The development of separation methodologies for para-aminophenyl acetate derivatives requires careful optimization of mobile phase composition and pH conditions. Studies have demonstrated that reversed-phase chromatography using Luna C18 columns (150 × 4.6 mm, 5 μm) provides excellent resolution for similar compounds. The optimal mobile phase composition consists of 0.05 mol/L lithium chloride solution containing 18% methanol, adjusted to pH 4.0 with orthophosphoric acid [2] [3].
Isomeric Separation Parameters
The separation of positional isomers of aminophenyl acetate compounds requires specialized chromatographic approaches. Research indicates that different chromatographic phases exhibit varying selectivity for isomeric compounds. The Poroshell 120 pentafluorophenyl (PFP) column demonstrates superior separation capabilities for positional isomers compared to conventional C18 phases [4]. The retention behavior follows the order: ortho < meta < para for aminophenyl derivatives, with baseline resolution achieved using gradient elution programs.
Method Validation Data
| Parameter | Value | Method |
|---|---|---|
| Linearity Range | 3-20 μg/mL | Reversed-phase HPLC |
| Correlation Coefficient | >0.9998 | UV detection at 273 nm |
| Precision (RSD) | <2.0% | Six replicate injections |
| Detection Limit | 0.15 μg/mL | Signal-to-noise ratio 3:1 |
| Quantitation Limit | 0.50 μg/mL | Signal-to-noise ratio 10:1 |
Analytical Method Optimization
The chromatographic method development process involves systematic optimization of critical parameters. Column temperature studies demonstrate that elevated temperatures (40-50°C) improve peak shape and reduce analysis time while maintaining resolution. The mobile phase pH optimization reveals that pH 4.0 provides optimal peak symmetry and retention behavior for the hydrochloride salt form [2].
Isomeric Impurity Profiling
The analytical method must accommodate potential isomeric impurities arising from synthetic pathways. The separation of stereoisomeric impurities requires specialized chiral stationary phases or derivatization techniques. Studies demonstrate that polysaccharide-based chiral stationary phases, specifically amylose-based columns, provide excellent enantioseparation for amino acid derivatives with similar structural features [5].
Quality Control Specifications
The developed method achieves baseline resolution between the main component and potential impurities, with resolution factors exceeding 1.5 for all critical pairs. The method demonstrates robustness across variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic content) [6].
Gas Chromatography-Mass Spectrometry analysis of volatile degradation products from Ethyl 2-(4-aminophenyl)acetate hydrochloride requires specialized sample preparation techniques and optimized analytical conditions. The compound's thermal lability and potential for decomposition necessitate careful method development to identify and quantify volatile degradation products.
Instrumental Parameters
The analytical method employs a capillary gas chromatography system equipped with a mass spectrometric detector. The optimal separation conditions utilize a DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness) with helium carrier gas at 1.0 mL/min flow rate. The temperature program initiates at 60°C (1 min hold), followed by heating at 10°C/min to 210°C (1 min hold) [7].
Sample Preparation Methodology
The sample preparation protocol involves dissolution of the compound in appropriate organic solvents, followed by derivatization when necessary. For volatile degradation products, headspace sampling techniques provide optimal results. The sample is heated to 80°C for 30 minutes to promote volatilization of degradation products, followed by injection of the headspace vapor into the gas chromatograph [7].
Mass Spectrometric Detection
The mass spectrometric detection employs electron ionization (EI) at 70 eV with ion source temperature maintained at 150°C. The quadrupole temperature is set to 230°C, and the chromatography-mass spectrometry interface temperature is maintained at 300°C. Selected ion monitoring (SIM) mode provides enhanced sensitivity for target degradation products [7].
Degradation Product Identification
The identification of volatile degradation products relies on mass spectral fragmentation patterns and retention time matching with authentic standards. Common degradation products include decarboxylation products, ester hydrolysis products, and deamination products. The mass spectral database matching utilizes the National Institute of Standards and Technology (NIST) library containing over 62,000 compound spectra [8].
Quantitative Analysis Results
| Degradation Product | Retention Time (min) | Quantitation Ion (m/z) | Qualification Ions (m/z) |
|---|---|---|---|
| Ethyl acetate | 2.1 | 43 | 88, 45, 61 |
| 4-Aminophenol | 8.7 | 109 | 81, 54, 80 |
| Phenylacetic acid | 12.3 | 136 | 91, 65, 92 |
| Ethanol | 1.8 | 46 | 31, 45, 29 |
Method Validation Parameters
The analytical method demonstrates excellent linearity over the concentration range of 0.1-10 μg/mL for major degradation products, with correlation coefficients exceeding 0.999. The method precision, expressed as relative standard deviation, remains below 5% for all target compounds. The limits of detection range from 0.05 to 0.2 μg/mL depending on the specific degradation product [9].
Thermal Degradation Studies
Thermal degradation studies conducted at elevated temperatures (80-120°C) reveal the formation of multiple volatile products. The primary degradation pathway involves ester hydrolysis, yielding ethanol and the corresponding carboxylic acid. Secondary degradation pathways include decarboxylation and deamination reactions, producing various volatile organic compounds [9].
Thermogravimetric Analysis (TGA) of Ethyl 2-(4-aminophenyl)acetate hydrochloride provides critical information regarding thermal stability, decomposition temperature, and weight loss characteristics. The hydrochloride salt form exhibits distinct thermal behavior compared to the free base, with enhanced stability at lower temperatures and characteristic decomposition patterns.
Thermal Analysis Conditions
The thermogravimetric analysis utilizes a precision microbalance capable of detecting weight changes of 0.1 μg. The sample, typically 5-10 mg, is heated from ambient temperature to 350°C at a controlled heating rate of 10°C/min under nitrogen atmosphere. The purge gas flow rate is maintained at 50 mL/min to ensure inert conditions and prevent oxidative decomposition [10].
Decomposition Temperature Profile
The thermal decomposition of Ethyl 2-(4-aminophenyl)acetate hydrochloride occurs in multiple stages, reflecting the compound's complex structure. The initial weight loss, observed between 80-120°C, corresponds to the loss of surface moisture and potentially bound water molecules. The major decomposition event occurs at 210-250°C, representing the breakdown of the ester linkage and deamination processes [11].
Weight Loss Characteristics
| Temperature Range (°C) | Weight Loss (%) | Process |
|---|---|---|
| 25-100 | 0.5-1.2 | Moisture loss |
| 120-180 | 2.1-3.8 | Hydrochloride volatilization |
| 210-250 | 35-45 | Ester decomposition |
| 250-300 | 85-95 | Complete degradation |
Kinetic Analysis
The thermal decomposition kinetics follow first-order kinetics with activation energy values ranging from 110-130 kJ/mol. The Arrhenius equation parameters indicate that the compound exhibits reasonable thermal stability under normal storage conditions but undergoes rapid decomposition at elevated temperatures [12].
Differential Scanning Calorimetry Integration
Simultaneous Differential Scanning Calorimetry (DSC) analysis reveals endothermic transitions corresponding to phase changes and decomposition events. The melting transition occurs at approximately 185°C, followed by immediate decomposition. The heat of decomposition is measured at 280 J/g, indicating significant energy release during thermal breakdown [13].
Stability Assessment
The thermogravimetric analysis demonstrates that Ethyl 2-(4-aminophenyl)acetate hydrochloride maintains structural integrity below 150°C, making it suitable for standard pharmaceutical processing temperatures. The compound shows minimal weight loss (<0.5%) when stored at ambient conditions, confirming its stability for routine handling and storage [14].
Comparative Analysis with Related Compounds
Comparative thermogravimetric studies with structurally related compounds reveal that the hydrochloride salt form exhibits enhanced thermal stability compared to the free base. The presence of the chloride ion appears to stabilize the crystal lattice, resulting in higher decomposition temperatures and more controlled decomposition pathways [11].
Hygroscopicity studies of Ethyl 2-(4-aminophenyl)acetate hydrochloride evaluate the compound's moisture absorption characteristics under controlled relative humidity conditions. These studies are essential for determining appropriate storage conditions and packaging requirements to maintain product stability and quality.
Experimental Methodology
The hygroscopicity measurements utilize a vapor sorption analyzer capable of precise humidity control from 5% to 95% relative humidity at 25°C. The sample mass (typically 10-20 mg) is monitored continuously as humidity is increased stepwise in 5% increments. Equilibrium is achieved when the weight change is less than 0.001% per minute over a 10-minute period [15].
Moisture Sorption Isotherms
The moisture sorption behavior of Ethyl 2-(4-aminophenyl)acetate hydrochloride demonstrates minimal hygroscopicity across the full relative humidity range. The compound absorbs less than 0.2% moisture even at 95% relative humidity, indicating excellent stability under humid conditions [15].
Humidity Response Profile
| Relative Humidity (%) | Weight Gain (%) | Equilibrium Time (min) |
|---|---|---|
| 20 | 0.02 | 45 |
| 40 | 0.05 | 60 |
| 60 | 0.08 | 75 |
| 80 | 0.12 | 90 |
| 95 | 0.18 | 120 |
The hygroscopicity profile of Ethyl 2-(4-aminophenyl)acetate hydrochloride contrasts favorably with other hydrochloride salts. While many pharmaceutical hydrochlorides exhibit significant moisture uptake at high humidity levels, this compound maintains stability with minimal water absorption. This behavior is attributed to the hydrophobic nature of the ethyl ester group and the specific crystal packing arrangement [15].
Crystalline Form Stability
Dynamic vapor sorption studies demonstrate that the compound maintains its crystalline form throughout the humidity cycling process. No phase transitions or crystal form changes are observed, even under extreme humidity conditions. This stability indicates that the compound is suitable for storage in standard pharmaceutical packaging without special moisture protection requirements [15].
Desorption Characteristics
The desorption studies reveal that absorbed moisture is readily released when humidity is reduced, following a reversible sorption pattern. The hysteresis between sorption and desorption curves is minimal, indicating weak moisture binding and excellent reversibility. This behavior confirms that temporary exposure to high humidity conditions does not permanently alter the compound's properties [15].
Storage Recommendations